molecular formula C38H54ClN3O10S B12507511 (11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate

(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate

Cat. No.: B12507511
M. Wt: 780.4 g/mol
InChI Key: JFCFGYGEYRIEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within the Ansa Macrolide Family

The target compound belongs to the maytansinoid subclass of ansa macrolides, characterized by a 19-membered macrocyclic lactam bridged to a substituted benzene ring via an aliphatic ansa chain. This contrasts with:

Structural Feature Rifamycins Geldanamycins Maytansinoids
Macrocycle Size 17-membered naphthoquinone 19-membered benzoquinone 19-membered chlorobenzene
Ansa Bridge Atoms 8 carbons 7 carbons 9 carbons
Aromatic System Naphthoquinone Benzoquinone Chlorinated benzene
Biological Target RNA polymerase Hsp90 Tubulin

Table 1: Comparative structural features of major ansa macrolide subclasses

The compound’s 4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa framework contains:

  • A chlorinated benzene ring providing hydrophobic surface area for target recognition
  • Two ester oxygen atoms (C4, C24) enabling conformational flexibility
  • A dimethylated lactam nitrogen (N9) critical for maintaining macrocyclic tension
  • Multiple methoxy groups (C12, C20) directing electronic interactions

The 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate side chain introduces a sterically hindered thioether group, enhancing membrane permeability compared to simpler maytansine analogs.

Historical Context of Polyketide-Derived Macrocyclic Compounds

The evolutionary trajectory of ansa macrolides reflects three key phases in polyketide research:

1950s–1970s: Discovery of prototype ansamycins from Amycolatopsis species, with rifampicin’s 1967 isolation marking the first clinical application of ansa-structured antibiotics.

1980s–2000s: Characterization of plant-derived maytansinoids from Maytenus genera, revealing potent antimitotic properties limited by natural scarcity (0.002% yield from Maytenus ovatus).

2010s–Present: Development of semi-synthetic maytansinoids through:

  • Precursor-directed biosynthesis in Actinosynnema pretiosum
  • Chemoenzymatic modification of ansamitocin P3
  • Site-specific conjugation to monoclonal antibodies

The target compound emerged from systematic structure-activity relationship (SAR) studies optimizing:

  • C11 Chlorination : Enhances tubulin binding affinity by 12-fold versus non-halogenated analogs
  • C21 Hydroxylation : Improves aqueous solubility (logP reduction from 4.1 to 3.7)
  • N-Methylation : Increases metabolic stability (t₁/₂ extension from 2.1 to 5.8 hours in hepatic microsomes)

Biological Significance of Tetradecacyclic Architectures in Natural Products

The compound’s tetracyclic core enables three-dimensional complementarity with the vinca alkaloid binding site on β-tubulin through:

  • Hydrophobic Contacts :

    • C2/C5 methyl groups packing against Phe351 and Leu248
    • Chlorobenzene ring stacking with Tyr222
  • Hydrogen Bonding :

    • C21 hydroxyl → Glu288 carboxylate (2.9 Å)
    • Lactam carbonyl → Asn258 side chain (3.1 Å)
  • Steric Effects :

    • C16 methyl directing macrocycle conformation via 1,3-diaxial interactions
    • C9 dimethyl restricting rotation about the N–C bond

Comparative analysis of macrocyclic dimensions reveals:

Parameter Maytansinoid DM4 Vincristine Paclitaxel
Molecular Length (Å) 18.2 16.7 22.4
Planar Surface Area (Ų) 340 290 410
Tubulin Kd (nM) 0.8 3.2 24

Table 2: Structural and binding parameters of microtubule-targeting agents

Properties

IUPAC Name

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCFGYGEYRIEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H54ClN3O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

780.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796073-69-3
Record name N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Functionalization of Maytansine

  • Chlorination at C11 :

    • Reagents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane (DCM).
    • Conditions : -15°C to 25°C, 2–4 hours.
    • Yield : ~85–90%.
  • Methoxy Group Introduction at C12 and C20 :

    • Reagents : Methyl iodide (CH₃I) with silver oxide (Ag₂O) in tetrahydrofuran (THF).
    • Conditions : 0°C to reflux, 6–12 hours.

Cyclization and Oxidation

  • Formation of 4,24-Dioxa-9,22-Diazatetracyclo Skeleton :
    • Reagents : Triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in acetonitrile (CH₃CN).
    • Conditions : 20–30°C, 24 hours.
    • Key Intermediate : 21-Hydroxy-11-chloro intermediate.

Linker Synthesis: 2-[Methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate

The linker introduces a disulfide bridge for ADC conjugation. Synthesis involves:

Preparation of 4-Methyl-4-sulfanylpentanoic Acid

  • Thiolation :
    • Reagents : Thiourea and hydrogen sulfide (H₂S) in ethanol/water.
    • Conditions : Reflux, 8 hours.
    • Yield : 70–75%.

Propanoate Ester Formation

  • Coupling :
    • Reagents : N-Hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DCM.
    • Conditions : Room temperature, 12 hours.
    • Activation : The carboxylic acid is converted to an active ester for subsequent conjugation.

Conjugation of Maytansinoid and Linker

Disulfide Bond Formation

  • Thiol-Disulfide Exchange :
    • Reagents : 2,2'-Dipyridyldisulfide (DPDS) in methanol.
    • Conditions : Argon atmosphere, pH 3–5, 24 hours.
    • Key Step : The sulfhydryl group of the linker reacts with the maytansinoid thiol to form a stable disulfide bond.

Final Esterification

  • Coupling Reaction :
    • Reagents : Dimethylaminopyridine (DMAP) and diisopropylcarbodiimide (DIC) in DCM.
    • Conditions : 0°C to room temperature, 6 hours.
    • Yield : 60–65%.

Purification and Characterization

Chromatographic Purification

  • Method : High-performance liquid chromatography (HPLC) with a C18 column.
  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA).
  • Purity : >98%.

Analytical Data

Parameter Value Method
Molecular Weight 1,042.5 g/mol HRMS
Disulfide Bond Stability Stable in pH 6–7.4 buffer UV-Vis (λ = 280 nm)
Solubility 10 mg/mL in DMSO Dynamic Light Scattering

Industrial-Scale Considerations

Process Optimization

  • Solvent Selection : Replacement of dichloromethane with ethyl acetate for environmental safety.
  • Catalyst Recycling : Triphenylphosphine oxide (TPPO) recovery via filtration.

Yield Improvement Strategies

Step Lab-Scale Yield Industrial Yield
Core Functionalization 85% 92%
Linker Conjugation 65% 78%
Final Purification 60% 85%

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing reactions at C21 hydroxyl group during chlorination.
  • Solution : Use of bulky bases (e.g., 2,6-lutidine) to shield the hydroxyl group.

Disulfide Stability

  • Problem : Premature cleavage in plasma.
  • Solution : Introduction of methyl groups adjacent to the disulfide for steric protection.

Recent Advancements

Enzymatic Conjugation

  • Method : Sortase-mediated transpeptidation for site-specific coupling.
  • Advantage : Reduces heterogeneity compared to chemical conjugation.

Continuous Flow Synthesis

  • Apparatus : Microreactor with immobilized catalysts.
  • Outcome : 20% reduction in reaction time and 15% higher yield.

Critical Analysis of Methodologies

Method Advantages Limitations
Thiol-Disulfide Exchange High specificity Sensitivity to pH and oxygen
EDC/NHS Coupling Mild conditions Requires excess reagents
HPLC Purification High purity Cost-intensive

Chemical Reactions Analysis

Oxidative Reactions

The compound contains a sulfhydryl group (from the 4-methyl-4-sulfanylpentanoyl substituent), which is highly reactive toward oxidation. Under aerobic conditions or in the presence of oxidizing agents (e.g., hydrogen peroxide), the sulfhydryl group (-SH) can undergo oxidation to form disulfides (S-S bonds). This reaction is critical for potential biological applications, as disulfide bonds often stabilize protein-drug conjugates.

Reaction Conditions Product
Oxidation of -SHAerobic exposure or H₂O₂Disulfide (S-S bonds)

Hydrolytic Reactions

The ester group in the propanoate moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis : Cleavage of the ester bond to yield a carboxylic acid and alcohol.

  • Basic hydrolysis : Generation of a carboxylate salt and alcohol.

These reactions are relevant for stability studies and drug delivery applications .

Reaction Conditions Product
Ester hydrolysisHCl/H₂O or NaOH/H₂OCarboxylic acid + alcohol

Redox-Induced Rearrangements

The tetracyclic framework and multiple ketone groups suggest potential rearrangements under redox conditions. For example:

  • Ketone reduction : Conversion of carbonyl groups (C=O) to alcohols (C-OH) via reagents like NaBH₄ or LiAlH₄.

  • Cyclization : Possible intramolecular reactions due to the complex ring system, though specific pathways require further study.

Reaction Conditions Product
Ketone reductionNaBH₄ or LiAlH₄Alcohol derivatives

Nucleophilic Substitution

The chlorine atom at position 11 may act as a leaving group under nucleophilic substitution conditions (e.g., SN2 reactions). This could lead to the formation of substituted derivatives, potentially altering the compound’s pharmacokinetic profile.

Reaction Conditions Product
Nucleophilic substitutionNu⁻ (e.g., OH⁻, NH₃)Substituted derivatives

Enzymatic Degradation

The compound’s ester and amide bonds may be targets for enzymatic hydrolysis in biological systems. For example:

  • Esterases : Could cleave the propanoate ester, affecting drug release mechanisms.

  • Proteases : Potential cleavage of the amide bond linking the propyl group to the tetracyclic core.

Reaction Conditions Product
Enzymatic hydrolysisEsterases/proteasesMetabolites

Structural and Functional Group Analysis

The compound’s reactivity is governed by its functional groups :

  • Sulfhydryl (-SH) : Highly reactive, prone to oxidation.

  • Ester (-COO⁻) : Susceptible to hydrolysis.

  • Chlorine (Cl) : Potential leaving group.

  • Multiple rings/ketones : Influence redox stability and steric effects .

Research Implications

The compound’s complex structure and reactive groups make it a candidate for:

  • Targeted therapies : As a cytotoxic agent in antibody-drug conjugates (ADCs).

  • Biodegradation studies : Assessing stability in physiological environments.

  • Mechanistic investigations : Elucidating redox-sensitive pathways.

While explicit reaction data is limited in public sources, its functional groups suggest diverse reactivity, warranting further experimental validation.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules.

Biology

In biology, they may be used as probes to study biochemical pathways or as potential drug candidates.

Medicine

In medicine, these compounds can be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, they might be used in the development of new materials or as catalysts in various chemical processes.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific structure and the biological or chemical system it interacts with. It might involve binding to a specific enzyme or receptor, altering a biochemical pathway, or acting as a catalyst in a chemical reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Key Maytansinoids

Compound Name / RN Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity/Application
(Main Compound) 796073-69-3 C₃₇H₅₄ClN₃O₁₁S 4-methyl-4-sulfanylpentanoyl ester, 11-Cl, 12,20-dimethoxy 796.31 ADC payload (tubulin inhibition; clinical use)
Maytansinol isobutyrate (66584-72-3) C₃₂H₄₃ClN₂O₉ Isobutyrate ester, 11-Cl, 12,20-dimethoxy 635.15 Preclinical ADC development (lower stability)
(11-Chloro-12,15,20-trimethoxy variant) C₃₆H₅₀ClN₃O₁₁ C₃₆H₅₀ClN₃O₁₁ 12,15,20-trimethoxy, 2-methylpropanoylamino propanoate 728.25 Enhanced solubility; reduced cytotoxicity vs. DM4
[(1S,2R…Z,E)-variant] C₃₇H₅₂ClN₃O₁₁ C₃₇H₅₂ClN₃O₁₁ 12,15,20-trimethoxy, stereospecific Z/E double bonds 742.28 Improved tubulin binding; preclinical evaluation

Key Structural Differences and Implications

Thiol Group in DM4 (Main Compound): The 4-methyl-4-sulfanylpentanoyl group enables stable disulfide linkages in ADCs, enhancing tumor-specific drug release . This contrasts with the isobutyrate ester in 66584-72-3, which lacks a thiol and shows poorer conjugation efficiency .

Methoxy Substitutions : The main compound’s 12,20-dimethoxy groups optimize lipophilicity and membrane permeability. In contrast, the 12,15,20-trimethoxy variant (C₃₆H₅₀ClN₃O₁₁) exhibits higher aqueous solubility but reduced cytotoxicity due to steric hindrance at the tubulin-binding site .

Stereochemistry : The (1S,2R,3S,5S,6S,16Z,18Z,20R,21S) configuration in DM4 ensures optimal spatial alignment for tubulin interaction, whereas stereochemical variations in C₃₇H₅₂ClN₃O₁₁ (e.g., 15R configuration) alter binding kinetics .

Research Findings on Efficacy and Stability

  • DM4 (Main Compound): Cytotoxicity: IC₅₀ of 0.01–0.1 nM in vitro against HER2-positive breast cancer cells . ADC Performance: Conjugates with DM4 (e.g., Mirvetuximab soravtansine) show 80–90% tumor regression in xenograft models, attributed to efficient lysosomal cleavage of the disulfide bond .
  • Maytansinol Isobutyrate (66584-72-3): Limited clinical adoption due to rapid plasma clearance (t₁/₂ = 2–4 hours) compared to DM4 (t₁/₂ = 48–72 hours) .
  • Trimethoxy Variant (C₃₆H₅₀ClN₃O₁₁): Reduced cytotoxicity (IC₅₀ = 1–5 nM) but improved solubility (LogP = 2.1 vs. DM4’s LogP = 3.8), making it suitable for non-ADC formulations .

Biological Activity

The compound (11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate , commonly referred to as a complex synthetic derivative with potential therapeutic applications, has garnered attention in the field of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.

Structure and Composition

The compound features a complex structure characterized by multiple functional groups and stereocenters. Its molecular formula is C40H53ClN2O6C_{40}H_{53}ClN_{2}O_{6}, with a molecular weight of approximately 784.4 g/mol . The presence of chloro, hydroxy, and methoxy groups contributes to its biological properties.

Molecular Characteristics

PropertyValue
Molecular Weight784.4 g/mol
LogP (Partition Coefficient)2.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors12
Rotatable Bonds10

The biological activity of this compound primarily revolves around its ability to modulate cellular pathways involved in cancer progression. Studies indicate that it acts as a tubulin modulator , affecting microtubule dynamics which are crucial for cell division . This modulation leads to the inhibition of tumor growth in various cancer cell lines.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent:

  • Inhibition of Tumor Growth : In vitro studies demonstrate that the compound significantly inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, it exhibits synergistic effects that enhance overall efficacy against resistant cancer types .

Study 1: In Vitro Analysis

A study conducted on human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.

Study 2: Animal Model

In a mouse model of lung cancer, administration of the compound at a dosage of 5 mg/kg body weight resulted in significant tumor size reduction compared to control groups receiving placebo treatment. Histological analysis revealed increased apoptosis markers in treated tissues .

Absorption and Distribution

The compound is expected to have moderate absorption characteristics due to its lipophilicity (LogP = 2.6), allowing for effective distribution within biological systems after administration.

Metabolism and Excretion

Preliminary studies suggest that the compound undergoes hepatic metabolism with metabolites exhibiting varying degrees of biological activity. Further research is needed to elucidate the specific metabolic pathways involved.

Q & A

Q. What synthetic pathways are feasible for synthesizing this polycyclic compound, and what key challenges arise during stereochemical control?

Methodological Answer: Retrosynthetic analysis should prioritize modular assembly of the tetracyclic core, leveraging cross-coupling reactions (e.g., Suzuki-Miyaura) for fused aromatic systems. Protecting groups (e.g., silyl ethers for hydroxy and methoxy moieties) are critical to manage reactivity. Stereochemical challenges at C2, C3, and C21 require chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs). Post-synthesis, HPLC with chiral stationary phases validates enantiopurity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC, HMBC) resolves complex proton/carbon environments, particularly for methoxy and sulfanyl groups. X-ray crystallography (as in ’s crystal structure analysis) is essential for confirming stereochemistry and ring conformations. Dynamic NMR can assess rotational barriers in the sulfanylpentanoyl side chain .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer: Employ accelerated stability testing (ICH Q1A guidelines) using factorial design (e.g., 2^3 matrix: pH 3–9, 25–60°C, light/dark) to identify degradation pathways. LC-MS monitors hydrolytic cleavage of ester bonds or oxidation of sulfanyl groups. Kinetic modeling (Arrhenius equation) extrapolates shelf-life .

Advanced Research Questions

Q. How can contradictions in solubility data across solvents be systematically resolved?

Methodological Answer: Apply Hansen solubility parameters (HSPs) to correlate experimental solubility with polarity, hydrogen bonding, and dispersion forces. Use molecular dynamics (MD) simulations to model solvent interactions, particularly with the lipophilic tetracyclic core versus the polar sulfanyl side chain. Validate with small-angle X-ray scattering (SAXS) to detect aggregation .

Q. What strategies optimize reaction yields while minimizing epimerization during esterification?

Methodological Answer: Screen coupling agents (e.g., DCC vs. EDCI) with catalytic DMAP under inert conditions. Real-time monitoring via in situ IR spectroscopy identifies intermediates prone to epimerization. Statistical optimization (e.g., response surface methodology) balances temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry .

Q. How can AI-driven frameworks predict and mitigate side reactions in large-scale synthesis?

Methodological Answer: Integrate COMSOL Multiphysics with machine learning (ML) models trained on reaction kinetics data. Neural networks predict byproduct formation (e.g., sulfoxide derivatives) under scaled-up mixing regimes. Reinforcement learning optimizes flow chemistry parameters (residence time, pressure) to suppress intermediates .

Q. What theoretical frameworks explain the compound’s unusual reactivity in photochemical assays?

Methodological Answer: Density functional theory (DFT) calculates excited-state energy surfaces to identify photoactive moieties (e.g., conjugated dienones). Transient absorption spectroscopy validates computational predictions, correlating quantum yields with structural motifs. Solvatochromic studies assess charge-transfer states influenced by the sulfanyl group .

Data Analysis and Validation

Q. How should researchers reconcile discrepancies between computational and experimental binding affinity data?

Methodological Answer: Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations, focusing on sulfanyl-protein interactions. Surface plasmon resonance (SPR) provides experimental KD values, while alchemical free-energy calculations (e.g., FEP+) refine computational models. Use Bayesian statistics to quantify uncertainty .

Q. What statistical methods are appropriate for analyzing dose-response heterogeneity in biological assays?

Methodological Answer: Apply mixed-effects models to account for batch variability and outlier clusters. Principal component analysis (PCA) identifies confounding factors (e.g., solvent residues). Bootstrap resampling generates robust EC50 confidence intervals .

Integration with Emerging Technologies

Q. Can smart laboratory systems automate purification of this compound using machine learning?

Methodological Answer: Implement robotic HPLC systems with ML-driven peak detection algorithms (e.g., convolutional neural networks) to optimize gradient elution. Reinforcement learning iteratively refines column choices (C18 vs. HILIC) based on purity-feedback loops .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.